3-Nitro-3-heptene
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Overview
Description
3-Nitro-3-heptene: is an organic compound with the molecular formula C7H13NO2 . It is characterized by the presence of a nitro group (-NO2) attached to the third carbon of a heptene chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Nitro-3-heptene can be synthesized through a multi-step reaction involving butyraldehyde and 1-nitropropane. The reaction typically involves the use of sodium hydroxide (NaOH) and acetyl chloride (AcCl) as reagents, followed by neutralization with sodium carbonate (Na2CO3) .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Nitro-3-heptene undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroalkenes.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The nitro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C), or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Nitroalkenes.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted nitroalkenes depending on the nucleophile used.
Scientific Research Applications
3-Nitro-3-heptene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a biochemical probe due to its reactive nitro group.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific biochemical pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-nitro-3-heptene involves its reactive nitro group, which can participate in various chemical reactions. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can affect molecular targets such as enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
3-Nitropropene: Similar structure but with a shorter carbon chain.
3-Nitro-2-heptene: Similar structure but with the nitro group on a different carbon.
3-Nitro-4-heptene: Similar structure but with the nitro group on a different carbon.
Uniqueness: 3-Nitro-3-heptene is unique due to its specific placement of the nitro group on the third carbon of the heptene chain, which influences its reactivity and the types of reactions it can undergo. This specific structure can make it more suitable for certain applications compared to its analogs .
Properties
CAS No. |
6187-24-2 |
---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(Z)-3-nitrohept-3-ene |
InChI |
InChI=1S/C7H13NO2/c1-3-5-6-7(4-2)8(9)10/h6H,3-5H2,1-2H3/b7-6- |
InChI Key |
GWDKXPLSCZJVHP-SREVYHEPSA-N |
Isomeric SMILES |
CCC/C=C(/CC)\[N+](=O)[O-] |
Canonical SMILES |
CCCC=C(CC)[N+](=O)[O-] |
Origin of Product |
United States |
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